molecular formula C9H8O4 B3053657 2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy- CAS No. 55052-59-0

2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy-

Cat. No.: B3053657
CAS No.: 55052-59-0
M. Wt: 180.16 g/mol
InChI Key: GBJZXVVSCXXEQK-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy- is a chemical compound belonging to the class of benzopyrans. It is characterized by a benzene ring fused to a pyran ring, with hydroxyl groups at the 5th and 7th positions. This compound is known for its diverse biological activities and is commonly found in various natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired benzopyran derivative .

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial in large-scale production. Green chemistry approaches, including the use of environmentally friendly solvents and reagents, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzopyrans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity by participating in hydrogen bonding and redox reactions. These interactions can modulate enzyme activity, inhibit oxidative stress, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy- is unique due to the presence of hydroxyl groups at specific positions, which confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

5,7-dihydroxy-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h3-4,10-11H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJZXVVSCXXEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC2=CC(=CC(=C21)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549954
Record name 5,7-Dihydroxy-3,4-dihydro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55052-59-0
Record name 5,7-Dihydroxy-3,4-dihydro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy-
Reactant of Route 2
2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy-
Reactant of Route 3
2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy-
Reactant of Route 4
2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy-
Reactant of Route 5
2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy-
Reactant of Route 6
2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy-

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